(3-Propan-2-ylanilino)azanium;chloride
Description
“(3-Propan-2-ylanilino)azanium;chloride” is a quaternary ammonium salt characterized by an anilino group (a benzene ring with an amino substituent) modified with a propan-2-yl (isopropyl) group at the 3-position. The azanium (NH₃⁺) center is stabilized by a chloride counterion.
Key structural features:
- Anilino core: A benzene ring with an NH group.
- 3-Propan-2-yl substituent: Introduces steric bulk and lipophilicity.
- Azanium chloride: A positively charged ammonium ion paired with chloride.
Properties
IUPAC Name |
(3-propan-2-ylanilino)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCRUCIXAVEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride ()
Structural Differences :
- Phenothiazine ring: A tricyclic aromatic system with sulfur and nitrogen atoms, absent in the target compound.
- Substituents: A propan-2-yl group linked to a phenothiazine moiety instead of a simple anilino group.
Physical Properties :
- Molecular Weight : ~298.85 g/mol (vs. ~212.7 g/mol for the target compound).
- LogP: Likely higher due to the phenothiazine’s extended aromaticity, enhancing membrane permeability.
- Hydrogen Bonding: Two hydrogen bond donors (vs.
[2-(2,6-Dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride ()
Structural Differences :
- 2,6-Dimethylanilino group: Methyl groups at the 2- and 6-positions create steric hindrance, unlike the single 3-propan-2-yl substituent in the target compound.
- Oxoethyl chain: A ketone-containing ethyl bridge between the anilino and ammonium groups, absent in the target.
Physical Properties :
- Molecular Weight : 298.8 g/mol (higher due to the oxoethyl chain and additional methyl groups).
- Rotatable Bonds : Five (vs. three in the target), increasing conformational flexibility.
- Hydrogen Bonding: Two donors and two acceptors (similar to the target), but the ketone introduces additional polarity.
Benzyl-[3-(diethylazaniumyl)propyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride ()
Structural Differences :
- Benzyl and diethyl groups: Introduce aromatic and branched alkyl substituents, contrasting with the target’s isopropyl-anilino system.
- Dichloride counterion : Two chloride ions (vs. one in the target), altering ionic strength and solubility.
Physical Properties :
- Molecular Weight : Likely >350 g/mol due to the benzyl and propyl chains.
- Charge Distribution : Two ammonium centers increase water solubility but may reduce lipid bilayer penetration.
Data Table: Comparative Analysis
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